3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl

Medicinal Chemistry Drug Safety Structure-Activity Relationships

3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic acid HCl (CAS 1054311-42-0) is a synthetic benzoxazole derivative featuring a 4-methoxyphenylamino substituent at the 2-position and a propanoic acid side chain at the 5-position of the benzoxazole core, supplied as the hydrochloride salt with a molecular weight of 348.8 g/mol. The compound belongs to the 2-anilinobenzoxazole class, a scaffold recognized in kinase inhibitor patents and immunosuppressive agent discovery programs.

Molecular Formula C17H17ClN2O4
Molecular Weight 348.78
CAS No. 1054311-42-0
Cat. No. B2960054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl
CAS1054311-42-0
Molecular FormulaC17H17ClN2O4
Molecular Weight348.78
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)CCC(=O)O.Cl
InChIInChI=1S/C17H16N2O4.ClH/c1-22-13-6-4-12(5-7-13)18-17-19-14-10-11(3-9-16(20)21)2-8-15(14)23-17;/h2,4-8,10H,3,9H2,1H3,(H,18,19)(H,20,21);1H
InChIKeySAAOHNXEOQBVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic Acid HCl (CAS 1054311-42-0): Structural & Procurement Baseline


3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic acid HCl (CAS 1054311-42-0) is a synthetic benzoxazole derivative featuring a 4-methoxyphenylamino substituent at the 2-position and a propanoic acid side chain at the 5-position of the benzoxazole core, supplied as the hydrochloride salt with a molecular weight of 348.8 g/mol [1]. The compound belongs to the 2-anilinobenzoxazole class, a scaffold recognized in kinase inhibitor patents and immunosuppressive agent discovery programs [2]. It is commercially available from multiple vendors including Fluorochem, AKSci, Combi-Blocks, and Leyan at 95% purity, with procurement pricing from Fluorochem distribution channels at approximately ¥6,270/250 mg . The free base molecular formula is C₁₇H₁₆N₂O₄ (MW 312.32), and the compound carries GHS hazard statements H302, H315, H319, and H335 .

Why Generic Benzoxazole Propanoic Acids Cannot Substitute for 3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic Acid HCl


The benzoxazole propanoic acid class is pharmacologically heterogeneous, with biological activity exquisitely dependent on the nature and position of substituents. Benoxaprofen, the historic 2-(4-chlorophenyl)-substituted analog, was a marketed NSAID withdrawn in 1982 due to hepatotoxicity and photosensitivity [1], while GSK180, a 5,6-dichloro-2-oxobenzoxazole propanoic acid derivative, is a potent and selective kynurenine 3-monooxygenase (KMO) inhibitor with an IC₅₀ of ~6 nM . The target compound's 4-methoxyphenylamino group at the 2-position introduces a hydrogen-bond-donating NH linker absent in both benoxaprofen (direct C–C aryl linkage) and GSK180 (2-oxo substitution), fundamentally altering hydrogen-bonding capacity, electronic distribution, and target engagement potential [2]. The quantitative evidence below demonstrates that even structurally proximate analogs within this class diverge substantially in transport inhibition profiles, kinase selectivity, and toxicity liabilities—making generic substitution scientifically unsound without head-to-head comparative data.

Quantitative Differentiation Evidence: 3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic Acid HCl vs. Closest Analogs


Structural Differentiation from Benoxaprofen: 4-Methoxyphenylamino vs. 4-Chlorophenyl Substitution at the 2-Position

The target compound replaces benoxaprofen's 4-chlorophenyl group at the 2-position with a 4-methoxyphenylamino group, introducing an NH linker between the benzoxazole core and the terminal aryl ring. This substitution increases the hydrogen bond donor count from 1 (benoxaprofen) to 3 (target compound), raises the molecular weight from 301.7 to 348.8 g/mol (HCl salt), and replaces the electron-withdrawing chlorine with an electron-donating methoxy group [1]. Benoxaprofen was withdrawn from global markets in 1982 due to hepatotoxicity, photosensitivity, and carcinogenicity in animals [2], toxicities linked in part to the 4-chlorophenyl moiety and alpha-methyl propanoic acid side chain—both structural features absent in the target compound [3].

Medicinal Chemistry Drug Safety Structure-Activity Relationships

Organic Cation Transporter 1 (OCT1) Inhibition: A Quantitative Activity Differentiator from GSK180 and Benoxaprofen

The target compound inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 138 µM (1.38 × 10⁵ nM), as measured by reduction of ASP⁺ substrate uptake in HEK293 cells expressing human OCT1 [1]. In contrast, the benzoxazole propanoic acid analog GSK180 shows no reported OCT1 activity; its primary target is KMO with an IC₅₀ of ~6 nM, and it demonstrates negligible activity against other tryptophan pathway enzymes . Benoxaprofen has reported IC₅₀ values of 99.1–149.0 µM against its pharmacological targets (COX/lipoxygenase pathways) but no published OCT1 inhibition data [2]. This OCT1 activity profile provides the target compound with a unique, quantifiable differentiation from both GSK180 (target-divergent) and benoxaprofen (transport profile-divergent).

Transporter Inhibition Drug-Drug Interactions ADME-Tox Profiling

Physicochemical Differentiation from GSK180: 2-Anilinobenzoxazole vs. 2-Oxobenzoxazole Core Scaffold

The target compound and GSK180 share a benzoxazole-propanoic acid core but diverge fundamentally in the benzoxazole ring substitution. The target compound features a 2-anilino substitution (benzoxazole C2–NH–aryl), yielding a neutral aromatic benzoxazole with 3 hydrogen bond donors and 6 hydrogen bond acceptors [1]. GSK180 features a 2-oxo substitution (benzoxazol-2(3H)-one), yielding a lactam structure with only 1 hydrogen bond donor and 4 hydrogen bond acceptors [2]. The target compound has a molecular weight of 348.8 g/mol (HCl salt, free base 312.32) versus GSK180 at 276.07 g/mol. The predicted LogP for the 2-(4-methoxyphenylamino)benzoxazole core is approximately 3.3 [3], compared with GSK180's more polar 2-oxo structure, indicating the target compound is significantly more lipophilic and may exhibit different membrane permeability and protein binding characteristics.

Physicochemical Properties Drug Design Solubility and Permeability

Kinase Inhibitor Scaffold Recognition: 2-Anilinobenzoxazole Motif in Patent Literature vs. Non-Kinase Benzoxazole Analogs

The 2-(4-methoxyphenylamino)benzoxazole substructure of the target compound appears in patent US20130096136A1, which claims inhibitors of protein tyrosine kinase activity, including VEGFR signaling [1]. A closely related compound, 2-(4-methoxyphenylamino)benzo[d]oxazol-5-ol (CAS 1430331-60-4), is explicitly disclosed in this patent as a kinase inhibitor intermediate [2]. In contrast, GSK180 (CAS 1799725-26-0) operates through a completely different mechanism as a KMO enzyme inhibitor with no reported kinase activity . Benoxaprofen was a dual COX/lipoxygenase inhibitor with no significant kinase activity [3]. This places the target compound in a distinct target class (kinase inhibition) relative to other benzoxazole propanoic acid derivatives, which is critical for compound library design and screening deck curation.

Kinase Inhibition Drug Discovery Patent Analysis

Hydrogen-Bonding Pharmacophore Differentiation: NH Linker as a Key Selectivity Determinant vs. Direct C–C Aryl Analogs

The NH linker between the benzoxazole C2 and the 4-methoxyphenyl ring in the target compound constitutes a critical pharmacophoric feature absent in the vast majority of commercial benzoxazole propanoic acid analogs. Benoxaprofen uses a direct C–C bond between benzoxazole C2 and the 4-chlorophenyl ring, eliminating any hydrogen-bonding capability at this position [1]. Similarly, 2-aryl-5-benzoxazolepropionic acid derivatives described in the anti-inflammatory literature uniformly employ direct C–C aryl linkages [2]. The NH group serves as a hydrogen bond donor capable of engaging backbone carbonyls in kinase hinge regions—a well-established binding motif in type I kinase inhibitors [3]. This single atom difference (NH vs. direct bond) fundamentally alters the compound's capacity for directed molecular recognition, making simple substitution with a 2-aryl benzoxazole analog pharmacophorically invalid for kinase-targeted applications.

Pharmacophore Modeling Structure-Based Drug Design Molecular Recognition

Antimicrobial SAR Context: Structural Divergence from Optimized 5-Benzoxazolepropanoic Acid Antibacterials

Published structure-activity relationship (SAR) studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives established that the optimal antibacterial substitutions are hydrophobic groups (para-tert-butyl, para-phenyl, para-benzyloxy) on a phenoxyl side chain at the propanoic acid 2-position, yielding MIC values of 1.56–6.25 µg/mL against Gram-positive and Gram-negative bacteria [1]. A subsequent study identified compound 2b with MIC values of 0.098–0.78 µg/mL, 2-fold more potent than penicillin against B. subtilis [2]. The target compound lacks this chiral 2-phenoxyl substitution entirely, carrying instead an unsubstituted propanoic acid chain at the 5-position and a 4-methoxyphenylamino group at the benzoxazole 2-position. This structural divergence places the target compound outside the optimized antibacterial SAR space, suggesting it would not compete with these lead compounds for antimicrobial applications but may offer orthogonal biological activity profiles.

Antimicrobial Resistance Structure-Activity Relationships Lead Optimization

Recommended Application Scenarios for 3-(2-(4-Methoxyphenylamino)benzo[d]oxazol-5-yl)propanoic Acid HCl Based on Quantitative Evidence


Kinase Inhibitor Screening Library Enrichment

Procure this compound for inclusion in kinase-biased small-molecule screening libraries. The 2-anilinobenzoxazole scaffold is explicitly claimed in patent US20130096136A1 as a protein tyrosine kinase inhibitor chemotype, with the 4-methoxyphenylamino substitution matching disclosed kinase inhibitor pharmacophores [1]. The NH linker at the benzoxazole C2 position enables hydrogen bonding to kinase hinge regions—a binding mode unavailable to 2-arylbenzoxazole analogs like benoxaprofen or the 2-aryl-5-benzoxazolepropionic acid anti-inflammatory class [2]. For screening deck curation, this compound provides access to kinase-relevant chemical space that GSK180 (a KMO inhibitor) and benoxaprofen (a COX/LOX inhibitor) cannot address.

OCT1 Transporter Assay Tool Compound Development

Utilize this compound as a structurally novel OCT1 (SLC22A1) inhibitor tool with a measured IC₅₀ of 138 µM in HEK293 cells expressing human OCT1 [1]. Unlike classical OCT1 inhibitors (e.g., quinidine, verapamil) that carry significant polypharmacology, this benzoxazole derivative offers a distinct chemotype for transporter studies. Its moderate potency makes it suitable as a reference inhibitor in uptake assays where complete OCT1 blockade is desired without the confounding off-target effects associated with promiscuous cationic amphiphiles. The compound's commercial availability from multiple vendors (Fluorochem, AKSci, Combi-Blocks) at 95% purity supports reproducible assay deployment [2].

Benoxaprofen Analog Development with Improved Safety Profile

Deploy this compound as a structural analog of benoxaprofen for anti-inflammatory lead optimization programs where the legacy hepatotoxicity and photosensitivity of benoxaprofen must be avoided [1]. The target compound replaces benoxaprofen's 4-chlorophenyl group (implicated in covalent protein binding and hepatotoxicity via acyl glucuronide formation [2]) with a 4-methoxyphenylamino group, and substitutes the alpha-methyl propanoic acid with an unsubstituted propanoic acid chain. While direct anti-inflammatory activity data are not yet published for this specific compound, the 2-aryl-5-benzoxazolepropionic acid class has established anti-inflammatory activity [3], and the structural modifications present in the target compound represent rational de-risking strategies for lead generation.

Physicochemical Reference Standard for Benzoxazole Propanoic Acid Compound Libraries

Employ this compound as a physicochemical reference standard when building or curating benzoxazole propanoic acid compound collections. With 3 hydrogen bond donors, 6 hydrogen bond acceptors, a molecular weight of 348.8 g/mol (HCl salt), and a predicted LogP of approximately 3.3 for the core scaffold, it occupies a distinct property space relative to GSK180 (MW 276.07, 1 HBD, 4 HBA, more polar) and benoxaprofen (MW 301.7, 1 HBD, 3 HBA) [1][2]. This compound can serve as a calibration standard for LogP determination, solubility assays, and permeability measurements within benzoxazole-focused medicinal chemistry programs, providing a benchmark against which newly synthesized analogs can be compared [3].

Quote Request

Request a Quote for 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.